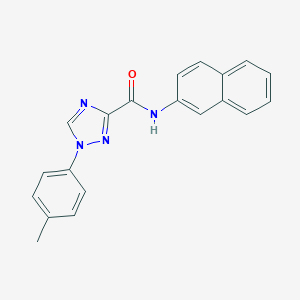![molecular formula C23H16BrN3O2 B278945 N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B278945.png)
N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide, also known as BBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BBP is a member of the benzamide family of compounds and has been shown to exhibit a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide is not yet fully understood. However, it has been suggested that N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide may exert its effects by interacting with various cellular targets. For example, N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting the activity of HDACs, N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide may alter the expression of genes that are involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. For example, N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide has been shown to inhibit the activity of HDACs, as mentioned earlier. In addition, N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide has been shown to induce the expression of genes that are involved in the regulation of the cell cycle and apoptosis. N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide has also been shown to inhibit the activity of various kinases, which are enzymes that play a critical role in the regulation of cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide in lab experiments is its potent anti-cancer activity. N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide has been shown to exhibit anti-cancer activity against a variety of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide for use in experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide. One area of research could focus on identifying the cellular targets of N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide and elucidating its mechanism of action. Another area of research could focus on developing more efficient synthesis methods for N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide. Finally, future research could focus on developing new derivatives of N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide with improved solubility and potency.
Métodos De Síntesis
The synthesis of N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide is a multi-step process that involves the reaction of 4-bromobenzoyl chloride with 4-aminobenzophenone to form an intermediate product. This intermediate product is then reacted with 1H-pyrazole-1-carboxamidine hydrochloride to form N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide. The purity of the final product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide has found a wide range of applications in scientific research. One of the most significant applications of N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide is in the field of cancer research. N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines. It has been suggested that N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide may exert its anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis.
Propiedades
Nombre del producto |
N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide |
|---|---|
Fórmula molecular |
C23H16BrN3O2 |
Peso molecular |
446.3 g/mol |
Nombre IUPAC |
N-[4-(4-bromobenzoyl)phenyl]-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C23H16BrN3O2/c24-19-8-2-16(3-9-19)22(28)17-4-10-20(11-5-17)26-23(29)18-6-12-21(13-7-18)27-15-1-14-25-27/h1-15H,(H,26,29) |
Clave InChI |
RHCQMXDTXLQOTG-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Br |
SMILES canónico |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278862.png)




![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)
![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)


![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)